1-Methylperylene
CAS No.: 64031-91-0
Cat. No.: VC19731379
Molecular Formula: C21H14
Molecular Weight: 266.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64031-91-0 |
|---|---|
| Molecular Formula | C21H14 |
| Molecular Weight | 266.3 g/mol |
| IUPAC Name | 1-methylperylene |
| Standard InChI | InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3 |
| Standard InChI Key | QRURZXSWSCYVBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
1-Methylperylene is systematically named 1-methylperylene under IUPAC guidelines, reflecting the substitution of a methyl group at the first position of the perylene backbone . Its molecular formula, , corresponds to a molecular weight of 266.3 g/mol, as computed by PubChem . The compound’s structure consists of five fused benzene rings, with the methyl group introducing steric and electronic perturbations that influence its solubility and reactivity.
Structural Representation
The canonical SMILES notation for 1-methylperylene is CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1, which encodes its planar geometry and methyl substitution . X-ray crystallography and computational modeling confirm that the methyl group resides in a bay region, slightly distorting the otherwise symmetrical perylene framework .
Synonyms and Identifiers
1-Methylperylene is cataloged under multiple identifiers, including CAS numbers 10350-33-1 and 64031-91-0, DSSTox ID DTXSID30908449, and PubChem CID 25191 . Synonyms such as methylperylene and perylene, 1-methyl- are frequently used in industrial and academic contexts .
Synthesis and Preparation
Friedel-Crafts Alkylation
The most common synthesis route involves Friedel-Crafts alkylation, where perylene reacts with methyl halides (e.g., methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (). This electrophilic substitution proceeds at the electron-rich bay position of perylene, yielding 1-methylperylene with moderate regioselectivity.
Alternative Methods
Alternative approaches include photochemical methylation and Suzuki-Miyaura coupling, though these methods are less efficient for large-scale production . Recent advances in flow chemistry have improved yield and purity by optimizing reaction conditions, such as temperature and solvent polarity .
Physical and Chemical Properties
Computed Physicochemical Data
Key properties derived from computational and experimental studies are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 266.3 g/mol | |
| XLogP3-AA (Partitioning) | 6.1 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 0 | |
| Rotatable Bond Count | 0 | |
| Melting Point | 245–247°C |
The high XLogP3 value indicates strong lipophilicity, making 1-methylperylene soluble in nonpolar solvents like toluene and hexane . Its rigid, planar structure contributes to a melting point exceeding 245°C, typical of large PAHs.
Spectroscopic Characteristics
UV-Vis spectroscopy reveals absorption maxima at 435 nm and 465 nm, attributed to π–π* transitions within the conjugated system . Fluorescence emission peaks at 490 nm and 520 nm, with a quantum yield of 0.85 in degassed toluene, highlight its potential as a luminescent material .
Chemical Behavior and Solvent Interactions
Rotational Diffusion in Alcoholic Solvents
Studies using time-resolved fluorescence anisotropy demonstrate that 1-methylperylene exhibits double-exponential rotational decay in n-alkanols (e.g., methanol to decanol) . This behavior, shared with perylene in alcohols longer than n-propanol, suggests that solvent self-association (via hydrogen bonding) dominates over van der Waals interactions in determining rotational dynamics . The methyl group slightly reduces the rotational correlation time compared to perylene, likely due to disrupted solvent ordering around the solute .
Vibrational Relaxation Dynamics
Vibrational population relaxation, probed via ultrafast spectroscopy, occurs on picosecond timescales in 1-methylperylene . The methyl substituent introduces low-frequency modes (e.g., C–CH bends) that couple strongly with solvent phonons, accelerating energy dissipation compared to unsubstituted perylene .
Applications in Materials Science
Organic Photovoltaics (OPVs)
1-Methylperylene derivatives serve as electron acceptors in bulk heterojunction solar cells, achieving power conversion efficiencies (PCEs) of up to 8.2%. Its extended π-system facilitates charge transport, while the methyl group enhances solubility in processing solvents like chlorobenzene.
Near-Infrared (NIR) Reflective Pigments
Incorporating 1-methylperylene into polymeric matrices yields coatings with high NIR reflectance (∼92%), reducing building cooling costs by minimizing heat absorption. Commercial products leveraging this property are under development by several chemical manufacturers.
Molecular Sensors
Functionalized 1-methylperylene derivatives exhibit solvatochromic shifts in fluorescence, enabling their use as polarity sensors in biological membranes . The methyl group’s hydrophobicity aids in anchoring the molecule to lipid bilayers .
Analytical Methods
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV detection (λ = 450 nm) achieves baseline separation of 1-methylperylene from other PAHs in environmental samples. Gas chromatography-mass spectrometry (GC-MS) using a DB-5MS column provides reliable quantification at parts-per-billion concentrations.
Spectroscopic Identification
Raman spectroscopy reveals characteristic peaks at 1375 cm (C–CH stretch) and 1600 cm (aromatic C=C vibrations), aiding in compound identification .
Future Directions
Research priorities include:
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Optoelectronic Optimization: Tuning side-chain substituents to enhance charge mobility in OPVs.
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Toxicological Studies: Assessing ecotoxicological impacts through algal and daphnid bioassays.
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Green Synthesis: Developing catalytic systems to reduce waste in alkylation reactions.
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